3-Chloro-N-(trimethylsilyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(trimethylsilyl)benzamide: is an organic compound with the chemical formula C10H14ClNOSi It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the third position and an N-(trimethylsilyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-(trimethylsilyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with trimethylsilylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction conditions usually include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N-(trimethylsilyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding benzamide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific oxidizing or reducing agent.
Hydrolysis: The primary product is 3-chlorobenzamide.
Scientific Research Applications
Chemistry: 3-Chloro-N-(trimethylsilyl)benzamide is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: While specific biological applications are not extensively documented, compounds similar to this compound are often explored for their potential biological activity, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable building block for designing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(trimethylsilyl)benzamide is not well-documented. based on its structure, it is likely to interact with various molecular targets through its functional groups. The chlorine atom and the trimethylsilyl group can participate in different types of chemical interactions, influencing the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
3-Chlorobenzamide: Similar structure but lacks the trimethylsilyl group.
N-(Trimethylsilyl)benzamide: Similar structure but lacks the chlorine atom.
Benzamide: The parent compound without any substitutions.
Uniqueness: 3-Chloro-N-(trimethylsilyl)benzamide is unique due to the presence of both the chlorine atom and the trimethylsilyl group. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
61511-48-6 |
---|---|
Molecular Formula |
C10H14ClNOSi |
Molecular Weight |
227.76 g/mol |
IUPAC Name |
3-chloro-N-trimethylsilylbenzamide |
InChI |
InChI=1S/C10H14ClNOSi/c1-14(2,3)12-10(13)8-5-4-6-9(11)7-8/h4-7H,1-3H3,(H,12,13) |
InChI Key |
WSRDVBAZBHDVSV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NC(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.